Acide 8-(3,4,5-triméthoxyphényl)-8-oxooctanoïque

Vue d'ensemble

Description

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid (TMPOA) is a naturally occurring compound found in many organisms, including humans. It is a fatty acid that is involved in a variety of biochemical and physiological processes. TMPOA has been studied for its potential therapeutic applications, including its ability to modulate the activity of enzymes and stimulate the production of certain hormones.

Applications De Recherche Scientifique

Agents anticonvulsivants et sédatifs

Une série de dérivés d'amide d'acide (E)-3-(3,4,5-triméthoxyphényl)acrylique (TMCA) a été conçue et synthétisée, et a été évaluée biologiquement pour ses activités anticonvulsivante, sédative et neurotoxique . Parmi eux, les composés 4, 9 et 16 ont présenté une bonne activité anticonvulsivante . Le composé 4 s'est révélé être l'agent anticonvulsivant et sédatif le plus efficace .

Effets anticancéreux

Les composés contenant le groupe triméthoxyphényl (TMP) ont présenté des effets anticancéreux notables en inhibant efficacement la tubuline, la protéine de choc thermique 90 (Hsp90), la thioredoxine réductase (TrxR), la déméthylase spécifique de la lysine de l'histone 1 (HLSD1), la kinase-like du récepteur de l'activine 2 (ALK2), la glycoprotéine P (P-gp) et le récepteur du facteur de croissance dérivé des plaquettes β .

Propriétés antifongiques et antibactériennes

Certains composés portant le TMP ont montré des propriétés antifongiques et antibactériennes prometteuses, y compris des activités contre Helicobacter pylori et Mycobacterium tuberculosis .

Activité antivirale

Les composés à base de TMP ont un potentiel contre des virus tels que le virus du syndrome d'immunodéficience acquise (SIDA), le virus de l'hépatite C et le virus de la grippe .

Agents antiparasitaires

Les composés contenant le pharmacophore TMP ont démontré une efficacité significative contre Leishmania, le paludisme et Trypanosoma, indiquant leur potentiel en tant qu'agents antiparasitaires .

Propriétés anti-inflammatoires, anti-Alzheimer, antidépressives et antimigraineuses

Ces composés ont été associés à des propriétés anti-inflammatoires, anti-Alzheimer, antidépressives et antimigraineuses, élargissant ainsi leur champ thérapeutique .

Mécanisme D'action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of biological effects, indicating their involvement in multiple biochemical pathways .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against leishmania, malaria, and trypanosoma . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Analyse Biochimique

Biochemical Properties

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, the trimethoxyphenyl group within the compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions are crucial as they can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound’s ability to bind to these enzymes and proteins highlights its potential as a pharmacological agent.

Cellular Effects

The effects of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . These actions can lead to alterations in cell function, including changes in cell proliferation, apoptosis, and differentiation. The compound’s impact on cellular metabolism further underscores its potential in modulating cellular activities.

Molecular Mechanism

The molecular mechanism of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid involves several intricate processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the trimethoxyphenyl group within the compound has been shown to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction is critical for its anti-cancer properties, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cells are also areas of ongoing research. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, further supporting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks. Threshold effects and toxicological profiles are critical considerations in the development of this compound for clinical use.

Metabolic Pathways

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that modulate its metabolism. For instance, the trimethoxyphenyl group can undergo demethylation, leading to the formation of metabolites with distinct biological activities . These metabolic transformations can influence the compound’s efficacy and safety profile. Understanding the metabolic pathways of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is crucial for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trimethoxyphenyl group facilitates its interaction with cellular membranes, enhancing its uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. These properties are essential for its pharmacokinetics and pharmacodynamics, determining its overall therapeutic efficacy.

Subcellular Localization

The subcellular localization of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the trimethoxyphenyl group can facilitate its localization to the cytoskeleton, where it interacts with tubulin and other cytoskeletal proteins. This localization is critical for its role in modulating cellular processes and achieving its therapeutic effects.

Propriétés

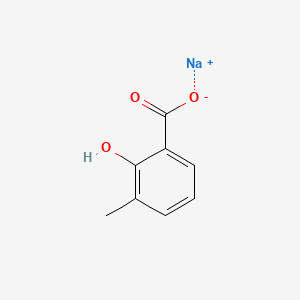

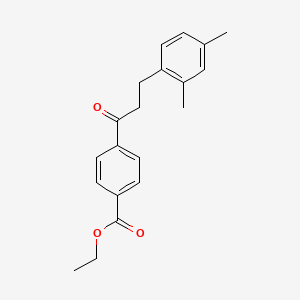

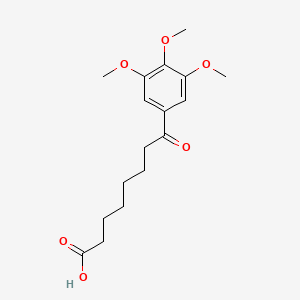

IUPAC Name |

8-oxo-8-(3,4,5-trimethoxyphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-21-14-10-12(11-15(22-2)17(14)23-3)13(18)8-6-4-5-7-9-16(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHDEKYFQGLVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268713 | |

| Record name | 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951891-91-1 | |

| Record name | 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.